molecular formula C15H30N8O3 B14302797 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione CAS No. 118090-03-2

1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione

Cat. No.: B14302797
CAS No.: 118090-03-2
M. Wt: 370.45 g/mol
InChI Key: WEVWYSMEMRSUHI-UHFFFAOYSA-N
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Description

1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is a synthetic molecule known for its unique structural properties. This compound, often referred to as a tris-urea cryptand, is characterized by its slow proton exchange properties, making it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,9,12,14,19,21-Octaazabicyclo[777]tricosane-5,13,20-trione involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the correct formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione involves its ability to bind protons with high selectivity. This binding results in distinct NMR signals for each protonation state, allowing for precise pH measurements. The molecular targets and pathways involved include the interaction with protons and the resulting changes in the compound’s NMR signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is unique due to its exceptionally slow proton exchange on the NMR time scale, which is not commonly observed in other similar compounds. This property makes it particularly valuable for precise pH sensing applications .

Properties

CAS No.

118090-03-2

Molecular Formula

C15H30N8O3

Molecular Weight

370.45 g/mol

IUPAC Name

1,4,6,9,12,14,19,21-octazabicyclo[7.7.7]tricosane-5,13,20-trione

InChI

InChI=1S/C15H30N8O3/c24-13-16-1-7-22-8-2-18-14(25)20-5-11-23(10-4-17-13)12-6-21-15(26)19-3-9-22/h1-12H2,(H2,16,17,24)(H2,18,20,25)(H2,19,21,26)

InChI Key

WEVWYSMEMRSUHI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNC(=O)NCCN(CCNC(=O)N1)CCNC(=O)NCC2

Origin of Product

United States

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